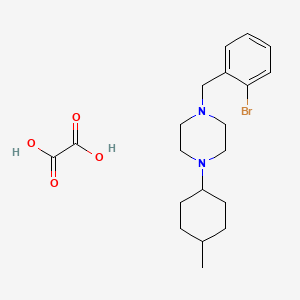![molecular formula C24H22Cl2N2O3 B4988930 N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). This compound has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of cancer. MLN4924 is a potent inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
作用機序
N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is involved in the regulation of many cellular processes, including cell cycle progression, DNA repair, and protein degradation. Inhibition of NAE results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. This leads to the activation of the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
実験室実験の利点と制限
N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has several advantages for use in scientific research. It is a potent and specific inhibitor of NAE, with high yields and purity in synthesis. This compound has also been shown to be effective in preclinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in some cancer types. In addition, this compound may have off-target effects, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. One area of focus is the development of combination therapies with other cancer drugs, which may enhance the efficacy of this compound. Another area of research is the identification of biomarkers that could predict response to this compound treatment. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Overall, the potential of this compound as a therapeutic agent for cancer treatment warrants further investigation.
合成法
The synthesis of N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide involves several steps, including the formation of the benzamide core and the subsequent attachment of the butoxybenzoyl and phenylamino groups. The final step involves the introduction of the dichlorobenzamide moiety. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in animal models of cancer.
特性
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-6-4-5-16(14-20)23(29)27-18-8-10-19(11-9-18)28-24(30)21-12-7-17(25)15-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLSFHNUZEECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)


![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)
![{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988885.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)

![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)